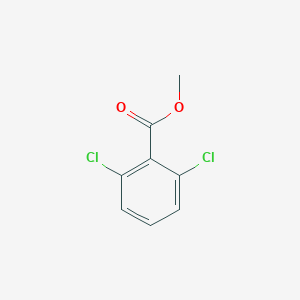

Methyl 2,6-dichlorobenzoate

Übersicht

Beschreibung

Methyl-2,6-dichlorbenzoat: ist eine organische Verbindung mit der Summenformel C8H6Cl2O2 . Es ist ein Derivat der Benzoesäure, bei dem die Wasserstoffatome an den Positionen 2 und 6 am Benzolring durch Chloratome ersetzt werden und die Carboxylgruppe mit einer Methylgruppe verestert ist. Diese Verbindung wird häufig in der organischen Synthese verwendet und hat verschiedene Anwendungen in der wissenschaftlichen Forschung und Industrie .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Methyl-2,6-dichlorbenzoat kann durch Veresterung von 2,6-Dichlorbenzoesäure mit Methanol in Gegenwart eines sauren Katalysators wie Schwefelsäure synthetisiert werden. Die Reaktion beinhaltet typischerweise das Rückflussieren des Gemischs, um die Veresterung bis zur Vollendung zu treiben .

Industrielle Produktionsmethoden: In industriellen Umgebungen kann die Produktion von Methyl-2,6-dichlorbenzoat kontinuierliche Durchflussverfahren umfassen, um die Effizienz und Ausbeute zu verbessern. Die Verwendung fortschrittlicher Katalysatoren und optimierter Reaktionsbedingungen kann den Produktionsprozess weiter verbessern .

Chemische Reaktionsanalyse

Reaktionstypen: Methyl-2,6-dichlorbenzoat durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Die Chloratome können unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.

Hydrolyse: Die Estergruppe kann hydrolysiert werden, um 2,6-Dichlorbenzoesäure und Methanol zu ergeben.

Häufige Reagenzien und Bedingungen:

Substitution: Reagenzien wie Natriumhydroxid oder Kaliumhydroxid in wässrigen oder alkoholischen Lösungen.

Hydrolyse: Saure oder basische Bedingungen mit Wasser oder wässrigen Lösungen.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Wasserstoffgas mit einem Katalysator.

Hauptprodukte:

Substitution: Verschiedene substituierte Benzoate, abhängig vom Nucleophil.

Hydrolyse: 2,6-Dichlorbenzoesäure und Methanol.

Reduktion: Reduzierte Derivate der ursprünglichen Verbindung.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2,6-dichlorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield 2,6-dichlorobenzoic acid and methanol.

Reduction: The compound can be reduced to form different derivatives depending on the reducing agent used.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Hydrolysis: Acidic or basic conditions with water or aqueous solutions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products:

Substitution: Various substituted benzoates depending on the nucleophile.

Hydrolysis: 2,6-dichlorobenzoic acid and methanol.

Reduction: Reduced derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Methyl 2,6-dichlorobenzoate serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of various compounds, including:

- Poly(p-phenylene) : Used as a starting reagent in the synthesis of poly(p-phenylene), which has applications in materials science and electronics .

- Antiviral Agents : Recent studies have indicated that derivatives of this compound exhibit potent antiviral activity against SARS-CoV-1, making it a candidate for therapeutic development against coronaviruses .

Environmental Applications

This compound has been studied for its role in bioremediation:

- Microbial Degradation : Research has shown that microorganisms such as Burkholderia cepacia can degrade methyl benzoate derivatives, including this compound, which could be significant for environmental cleanup efforts .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application:

- Acute Toxicity : Studies indicate that this compound exhibits moderate acute toxicity when inhaled or ingested, necessitating careful handling and usage protocols .

- Skin Sensitization : Research has also assessed skin sensitization potential, highlighting the need for protective measures during laboratory handling .

Data Table of Applications

Case Study 1: Antiviral Activity

A study demonstrated that a derivative of this compound displayed significant antiviral potency against SARS-CoV-1 with an EC50 value of 0.29 μM in Vero cells. This finding suggests potential for further development as an antiviral therapeutic agent .

Case Study 2: Biodegradation

Research involving Arthrobacter keyseri showed the biotransformation of polychlorinated biphenyls into various chlorinated benzoates, including this compound. This bioconversion indicates its utility in bioremediation strategies aimed at reducing environmental pollutants .

Wirkmechanismus

The mechanism of action of methyl 2,6-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. Its effects are mediated through its chemical structure, which allows it to interact with various biological molecules .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Methyl-2,4-dichlorbenzoat

- Methyl-2,5-dichlorbenzoat

- Methyl-3,4-dichlorbenzoat

- Methyl-3,5-dichlorbenzoat

Vergleich: Methyl-2,6-dichlorbenzoat ist aufgrund der spezifischen Positionierung der Chloratome am Benzolring einzigartig, was seine chemische Reaktivität und Interaktionen beeinflusst. Im Vergleich zu anderen Dichlorbenzoaten kann es unterschiedliche physikalische und chemische Eigenschaften aufweisen, wie z. B. Schmelzpunkt, Siedepunkt und Löslichkeit, die sich auf seine Anwendungen und sein Verhalten in verschiedenen Umgebungen auswirken können .

Biologische Aktivität

Methyl 2,6-dichlorobenzoate (MDCB) is an aromatic compound that has garnered attention for its various biological activities. This article explores the compound's properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

This compound has the molecular formula and is characterized by the presence of two chlorine atoms on the benzene ring. It appears as a low melting solid, typically white to very pale yellow in color. The compound is soluble in organic solvents and exhibits moderate toxicity levels in biological systems .

MDCB functions primarily as an inhibitor of certain enzymes, particularly serine proteases. Research indicates that it interacts with the active sites of these enzymes, leading to their inactivation. For instance, studies have shown that MDCB can effectively inhibit human neutrophil elastase (HNE), a serine protease involved in inflammatory responses. The mechanism involves the formation of a stable acyl-enzyme complex, which subsequently undergoes hydrolysis to yield inactive enzyme forms .

Biological Activities

-

Antimicrobial Properties :

- MDCB exhibits significant antimicrobial activity against various bacterial strains. In vitro studies demonstrate its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents.

-

Plant Growth Regulation :

- The compound acts as a plant growth regulator, influencing physiological processes such as seed germination and root development. Its application in agriculture can enhance crop yields and improve resistance to environmental stressors.

- Toxicological Studies :

Study 1: Inhibition of Human Neutrophil Elastase

A pivotal study investigated the inhibitory effects of MDCB on HNE. Using X-ray crystallography, researchers elucidated the binding interactions between MDCB and the enzyme, revealing critical insights into its mechanism of action. The study reported a significant reduction in elastase activity upon treatment with MDCB, underscoring its potential as a therapeutic agent for inflammatory diseases .

Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of MDCB against clinical isolates of bacteria. The results indicated that MDCB exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against tested strains, suggesting its viability as a candidate for antibiotic development .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

methyl 2,6-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYGSGDIWJDORA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344796 | |

| Record name | Methyl 2,6-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14920-87-7 | |

| Record name | Methyl 2,6-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.